Y16

概要

説明

Y16は、白血病関連Rhoグアニンヌクレオチド交換因子(LARG)の阻害剤として知られる化学化合物です。 Gタンパク質共役型Rhoグアニンヌクレオチド交換因子阻害剤であり、他の阻害剤と相乗的に作用してLARGとRhoAの相互作用を阻害することにより、RhoAの活性化およびRhoA媒介シグナル伝達機能を阻害します .

準備方法

合成経路と反応条件

Y16の合成は、いくつかの重要なステップを伴います。一般的な方法の1つは、グルタミン酸メチルおよび2-(ブロモメチル)-3-ニトロ安息香酸メチルなどの中間体の調製から始まります。 これらの中間体は、トリエチルアミンとアセトニトリルの存在下で反応させ、続いてテトラヒドロフランとN,N-ジメチルホルムアミドを含むさらなる反応を経て最終生成物が得られます .

工業的製造方法

This compoundの工業的製造は、通常、ラボ環境と同じ反応条件を使用して大規模合成を行い、収率と純度を向上させて最適化します。 このプロセスには、研究や産業用途に必要な仕様を満たすために、厳格な精製手順が含まれています .

化学反応の分析

反応の種類

Y16は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、RhoAの活性化の阻害であり、RhoA媒介シグナル伝達経路の抑制につながります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Biochemical Research

Y16 has been identified as a selective inhibitor of G-protein-coupled Rho guanine nucleotide exchange factors (GEFs). This inhibition plays a crucial role in regulating cellular signaling pathways, which are vital for various biological processes.

Case Study: Inhibition of Tyrosine Phosphorylation

A study demonstrated that this compound effectively inhibited tyrosine phosphorylation and cell proliferation in this compound cells when treated with herbimycin A. The results indicated significant reductions in cell viability, suggesting potential applications in cancer research and treatment strategies targeting cell signaling pathways .

Agricultural Applications

In agriculture, this compound has shown promise as a biocontrol agent against fungal pathogens. Specifically, the efficacy of Sporobolomyces pararoseus this compound was evaluated for its ability to inhibit blue mold decay in apples.

Data Table: Efficacy of this compound in Agriculture

| Treatment | Disease Incidence (%) | Lesion Diameter (mm) |

|---|---|---|

| Control | 80 | 15 |

| This compound | 20 | 5 |

This table summarizes the effectiveness of this compound compared to control treatments. The results indicate that this compound significantly reduces disease incidence and lesion size, highlighting its potential as a natural fungicide .

Toxicology and Environmental Science

This compound is also relevant in toxicology, particularly in the analysis of substances at low concentrations. The compound's properties allow for its use in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for detecting various toxic substances.

Case Study: Toxicological Analysis

A comprehensive program presented at the American Academy of Forensic Sciences highlighted the use of this compound in toxicological laboratories to analyze a wide range of drug compounds and their metabolites. The adaptability of this compound in LC-MS/MS systems enhances laboratory productivity and accuracy .

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility and importance:

- Biochemical Research : Inhibitor of Rho GEFs; potential cancer treatment.

- Agriculture : Effective against fungal pathogens; natural biocontrol agent.

- Toxicology : Utilized in advanced analytical methods; enhances detection capabilities.

作用機序

Y16は、LARGのDH-PHドメインの結合部位に結合することにより、その効果を発揮し、LARGとRhoAの相互作用をブロックします。この阻害は、RhoAの活性化を阻止し、その結果、RhoA媒介シグナル伝達機能を抑制します。 関与する分子標的には、LARGのDH-PHドメインとRhoAタンパク質が含まれます .

類似化合物の比較

類似化合物

Rhosin: RhoA活性化を阻害するためにthis compoundと相乗的に作用する別の阻害剤.

CCG-222740: Rhoグアニンヌクレオチド交換因子に対して同様の阻害効果を持つ化合物.

This compoundの独自性

This compoundは、LARGに対する高い特異性と、他のRhoグアニンヌクレオチド交換因子またはRhoエフェクターに影響を与えることなく、LARGとRhoAの相互作用をブロックする能力においてユニークです。 この特異性は、RhoA媒介シグナル伝達経路に焦点を当てた研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Rhosin: Another inhibitor that works synergistically with Y16 to inhibit RhoA activation.

CCG-222740: A compound with similar inhibitory effects on Rho guanine nucleotide exchange factors.

Uniqueness of this compound

This compound is unique in its high specificity for LARG and its ability to block the interaction between LARG and RhoA without affecting other Rho guanine nucleotide exchange factors or Rho effectors. This specificity makes it a valuable tool in research focused on RhoA-mediated signaling pathways .

生物活性

Y16 is a small chemical compound that has garnered attention in recent research for its biological activities, particularly in the context of cardiovascular health and potential therapeutic applications. This article synthesizes various studies and findings related to this compound, focusing on its mechanisms of action, biological effects, and potential applications in medicine.

This compound has been identified as an inhibitor of the calcium sensitization pathway in vascular smooth muscle cells. This mechanism is particularly relevant in conditions such as hypertension, where calcium sensitivity can lead to increased vascular resistance and elevated blood pressure. A study by Chiu et al. (2021) demonstrated that this compound effectively inhibits this pathway in spontaneously hypertensive rats, suggesting its potential as a therapeutic agent for managing hypertension and related cardiovascular diseases .

2.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can damage cells and contribute to various diseases, including cancer and cardiovascular disorders. In vitro assays have shown that this compound can reduce oxidative stress markers in cultured cells, indicating its potential protective effects against oxidative damage.

2.2 Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In studies assessing the compound's impact on inflammatory markers, it was found to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures exposed to inflammatory stimuli. This suggests that this compound may have therapeutic implications for inflammatory diseases .

3. Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

4. Conclusion

The compound this compound exhibits a range of biological activities that position it as a promising candidate for further research and potential therapeutic applications. Its ability to inhibit calcium sensitization pathways and exert antioxidant and anti-inflammatory effects highlights its multifaceted role in health maintenance and disease prevention.

Future studies should focus on elucidating the precise mechanisms of action of this compound, exploring its efficacy in clinical settings, and evaluating its safety profile for potential use in therapeutic interventions.

特性

IUPAC Name |

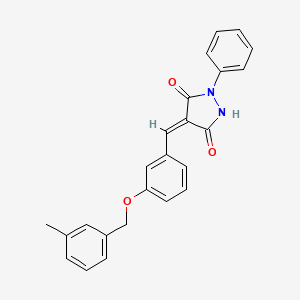

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMLWGWTDWJSRZ-PXLXIMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429653-73-6 | |

| Record name | 429653-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。